molecular formula C8H12N4O B1532856 3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 1341834-77-2

3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one

Cat. No.: B1532856
CAS No.: 1341834-77-2
M. Wt: 180.21 g/mol
InChI Key: KXXCZUBUDLZNFM-UHFFFAOYSA-N
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Description

The compound “3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . It also contains a pyrazinone ring, which is a six-membered heterocyclic ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring and the pyrazinone ring would likely be key structural features .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, stability, melting point, boiling point, and reactivity .

Scientific Research Applications

Inhibitors for Cognitive Impairment

A diverse set of compounds, including 3-aminopyrazolo[3,4-d]pyrimidinones, has been studied for their role as phosphodiesterase 1 (PDE1) inhibitors. These compounds have been considered for the treatment of cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease, as well as other central nervous system disorders (Li et al., 2016).

Histamine H4 Receptor Ligands

2-Aminopyrimidines, similar in structure to the compound , have been synthesized as ligands for the histamine H4 receptor (H4R). These compounds have shown potential as anti-inflammatory agents in animal models and could have applications in pain management (Altenbach et al., 2008).

Anticonvulsant Activity

Research has been conducted on various 3-aminopyrroles and their derivatives for their anticonvulsant activity. These compounds have demonstrated considerable activity with low neurotoxicity, suggesting potential for treating seizure disorders (Unverferth et al., 1998).

Phosphodiesterase Inhibitory Activity

6-Phenylpyrazolo[3,4-d]pyrimidones, structurally related to the compound , have been identified as specific inhibitors of type V phosphodiesterase. These have been evaluated for their enzymatic and cellular activity and show potential as oral antihypertensive agents (Dumaitre & Dodic, 1996).

Synthesis and Properties of S-Derivatives

S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol have been synthesized, showing promise for creating biologically active substances. These compounds have potential applications in creating drugs with anti-inflammatory, antifungal, and anticancer activities (Fedotov & Hotsulia, 2021).

GSK-3β Inhibitors with Anti-Depressant Activity

Pyrimidin-4-one-1,2,3-triazole conjugates have been evaluated as inhibitors of glycogen synthase kinase-3β (GSK-3β), showing promise as therapeutic agents for pathologies like diabetes, neurodegenerative diseases, and cancers. Some of these compounds have also demonstrated significant antidepressant activity in vivo (Khan et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research on this compound could focus on elucidating its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. This could potentially lead to the development of new materials or therapeutics .

Properties

IUPAC Name

3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-11-3-2-10-7(8(11)13)12-4-6(9)5-12/h2-3,6H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXCZUBUDLZNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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